molecular formula C12H26Cl2N2 B3013017 (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride CAS No. 876162-79-7

(3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride

Cat. No.: B3013017
CAS No.: 876162-79-7
M. Wt: 269.25
InChI Key: JTCLNRWBLZAHPS-CURYUGHLSA-N
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Description

(3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring, and it exists as a dihydrochloride salt.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in pharmacological research.

Medicine:

    Drug Development:

    Pharmacokinetics: It can be used to study the pharmacokinetic properties of related compounds.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides or other suitable reagents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the cyclohexylmethyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Secondary or primary amines.

    Substitution Products: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3S)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride
  • (3R)-1-(cyclohexylmethyl)-4-piperidinamine dihydrochloride
  • (3R)-1-(cyclohexylmethyl)-3-piperidinone dihydrochloride

Comparison:

  • Structural Differences: The position and configuration of the cyclohexylmethyl group and other substituents on the piperidine ring can vary, leading to differences in chemical and biological properties.
  • Unique Properties: (3R)-1-(cyclohexylmethyl)-3-piperidinamine dihydrochloride may exhibit unique binding affinities, selectivity, and pharmacokinetic profiles compared to similar compounds.
  • Applications: While similar compounds may share some applications, this compound may have specific advantages in certain contexts, such as higher potency or selectivity for particular targets.

Properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLNRWBLZAHPS-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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